Tazobactam hemihydrate
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Overview
Description
Tazobactam hemihydrate is a beta-lactamase inhibitor that is commonly used in combination with antibiotics such as piperacillin and ceftolozane to enhance their efficacy by preventing their degradation by beta-lactamase enzymes . This compound is particularly valuable in treating a variety of bacterial infections, including those caused by gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazobactam hemihydrate involves the formation of a bicyclic ring structure. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like phosphoric acid to adjust the pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and crystallized to obtain the hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
Tazobactam hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives. These products can be further analyzed using chromatographic and spectroscopic techniques to confirm their structure and purity .
Scientific Research Applications
Tazobactam hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-lactamase inhibition and to develop new inhibitors.
Biology: The compound is used in microbiological studies to understand bacterial resistance mechanisms.
Mechanism of Action
Tazobactam hemihydrate exerts its effects by irreversibly inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, this compound protects the antibiotic from degradation, thereby enhancing its antibacterial activity . The molecular targets include the active site of the beta-lactamase enzyme, where tazobactam forms a stable acyl-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- Clavulanic acid
- Sulbactam
- Avibactam
Comparison
Tazobactam hemihydrate is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those produced by gram-negative bacteria . Compared to clavulanic acid and sulbactam, tazobactam has a higher affinity for certain beta-lactamases, making it more effective in combination therapies . Avibactam, on the other hand, is a newer inhibitor with a broader spectrum but is often used in different clinical scenarios .
Properties
CAS No. |
428863-55-2 |
---|---|
Molecular Formula |
C20H26N8O11S2 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C10H12N4O5S.H2O/c2*1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2*2-3,7-8H,4-5H2,1H3,(H,16,17);1H2/t2*7-,8+,10+;/m11./s1 |
InChI Key |
BULFSGHLDZFFAI-WNEKGKLGSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O |
Origin of Product |
United States |
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